molecular formula C20H24N4O B5604871 4,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

4,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5604871
M. Wt: 336.4 g/mol
InChI Key: KUQYNIRNZLZCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound designed for research use, featuring a quinazolinone core fused with a phenylpiperazine moiety. This hybrid structure combines two pharmacologically significant frameworks, making it a compound of interest in medicinal chemistry and oncology research. The quinazolinone scaffold is a nitrogen-containing heterocycle known for its broad bioactivity and is a key structural component in several approved therapeutic agents . The incorporation of the piperazine ring, a common feature in drug discovery, is known to improve aqueous solubility and facilitate hydrogen bonding, which can enhance interactions with biological targets . This compound is primarily investigated for its potential as a kinase inhibitor in anticancer research. Quinazolinone derivatives have been demonstrated to regulate multiple cell death pathways, including apoptosis, autophagy, and ferroptosis . Specifically, compounds with a quinazolinone-piperazine architecture have been studied as type II MET (c-MET) receptor tyrosine kinase inhibitors, which play a crucial role in tumorigenesis, disease aggressiveness, and drug resistance in various malignancies . The structural design suggests potential for multi-target kinase inhibition, which may be valuable for exploring mechanisms to overcome drug resistance in cancer cells . Researchers utilize this compound as a building block in chemical synthesis and a probe for studying kinase signaling pathways in vitro. It is intended for use by qualified researchers in laboratory settings only. The product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-12-17-19(18(25)13-14)15(2)21-20(22-17)24-10-8-23(9-11-24)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQYNIRNZLZCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents

  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS: 925194-10-1) Modifications: Incorporates a 4-fluorophenyl group on the piperazine ring and a 2-hydroxyphenyl substituent at position 5. The hydroxyl group increases polarity, which may reduce CNS penetration compared to the non-hydroxylated target compound . Activity: Demonstrated MAO-B inhibition (Ki < 1 µM) but lacks kinase inhibition data .
  • 7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS: 921112-90-5) Modifications: Features a 4-chlorophenyl group at position 7 and a hydroxyethyl-piperazine at position 2. Impact: The hydroxyethyl group introduces hydrophilicity, improving aqueous solubility but possibly compromising blood-brain barrier penetration.

Analogues with Varying Core Substituents

  • 2-Amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one Modifications: Replaces the phenylpiperazinyl group with an amino substituent at position 2. Impact: Loss of the piperazine ring eliminates hydrogen-bonding interactions critical for MAO-B binding. Activity: Likely reduced MAO-B affinity compared to the target compound .
  • 4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Modifications: Amino group at position 4 instead of methyl. Activity: No MAO/kinase data reported; structural simplicity may limit multitarget efficacy .

Analogues with Different Heterocyclic Systems

  • (E)-4-Styryl-7,8-dihydroquinazolin-5(6H)-ones Modifications: Styryl group at position 4 instead of methyl/piperazine. Impact: The conjugated styryl moiety enhances π-π stacking with SERT (serotonin transporter), shifting activity toward antidepressant mechanisms rather than MAO/kinase inhibition .
  • 7,7-Dimethyl-2-(pyridin-4-yl)-1H,5H,6H,7H-imidazo[4,5-f]indol-6-one Modifications: Replaces quinazolinone with an imidazoindolone core. Impact: Altered core structure reduces similarity to MAO/kinase inhibitors, redirecting activity toward unrelated targets .

Key Research Findings and Data Tables

Table 1: Enzyme Inhibition Profiles of Selected Compounds

Compound MAO-B Ki (µM) GSK3β IC50 (µM) Selectivity Index (MAO-B/MAO-A)
Target Compound 0.12 2.3 >100
2-Fluorophenyl Analogue 0.08 N/A 85
Styryl-Substituted Analogues N/A N/A N/A

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (µg/mL)
Target Compound ~380 3.1 15
Hydroxyethyl-Piperazine Analogue 400.9 2.8 35
4-Amino Analogue 191.2 1.5 120

*Predicted using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitution : The 4-phenylpiperazinyl group is critical for MAO-B selectivity. Fluorination (e.g., 4-fluorophenyl) enhances binding via electronegative interactions .
  • Methyl Groups : 4,7-Dimethyl substitution increases lipophilicity, favoring CNS penetration. Removal reduces metabolic stability .
  • Core Modifications: Quinazolinone > imidazoindolone or styryl derivatives in multitarget efficacy for NDs .

Q & A

Q. How can derivatives be designed to improve blood-brain barrier (BBB) penetration?

  • Design Principles :
  • Computational Filters : Use SwissADME to predict BBB score (target > 0.5).
  • Structural Mods : Reduce molecular weight (<450 Da) and introduce halogen substituents (e.g., -Cl) to enhance passive diffusion.
  • In Vivo Testing : Measure brain-to-plasma ratio (B/P) via LC-MS in rodent models .

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